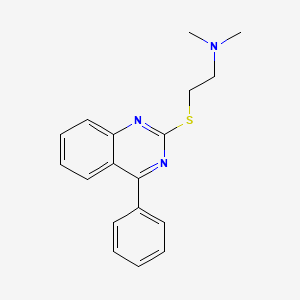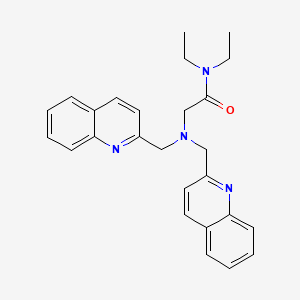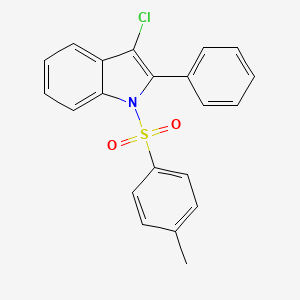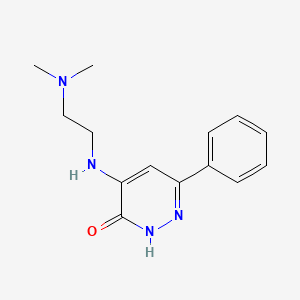![molecular formula C11H7BrN4 B12915116 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-96-1](/img/structure/B12915116.png)
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a brominated aromatic aldehyde under acidic conditions. Another approach is the reaction of a bromophenyl-substituted hydrazine with a pyridine carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,2,3-Triazolo[4,5-b]pyridine: Lacks the bromophenyl group, resulting in different biological activities and chemical reactivity.
1,2,3-Triazolo[4,5-c]pyridine: Has a different arrangement of nitrogen atoms in the triazole ring, leading to variations in its chemical properties and applications.
1,2,3-Triazolo[4,5-d]pyrimidine: Contains an additional nitrogen atom in the pyridine ring, which can influence its biological activity and chemical behavior
Eigenschaften
CAS-Nummer |
62051-96-1 |
|---|---|
Molekularformel |
C11H7BrN4 |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-(2-bromophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H |
InChI-Schlüssel |
XIEOZCBYNWXBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)



![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)


![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)

